An In-depth Technical Guide to 2,5-Dichloropyrazine: Chemical Properties, Structure, and Applications in Drug Development
An In-depth Technical Guide to 2,5-Dichloropyrazine: Chemical Properties, Structure, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2,5-dichloropyrazine. It includes detailed experimental protocols, spectroscopic data, and an exploration of its role as a key intermediate in the synthesis of pharmacologically active compounds, particularly allosteric inhibitors of the SHP2 phosphatase.
Chemical Structure and Identifiers
2,5-Dichloropyrazine is a disubstituted pyrazine (B50134), a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 4. The chlorine atoms are located at the 2 and 5 positions of the pyrazine ring.
Table 1: Chemical Identifiers for 2,5-Dichloropyrazine
| Identifier | Value |
| IUPAC Name | 2,5-dichloropyrazine[1] |
| CAS Number | 19745-07-4[1] |
| Molecular Formula | C₄H₂Cl₂N₂[2] |
| SMILES | C1=C(N=CC(=N1)Cl)Cl[1] |
| InChI | InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)2-8-3/h1-2H[1] |
| InChIKey | JVSDZAGCHKCSGR-UHFFFAOYSA-N[1] |
Physicochemical Properties
2,5-Dichloropyrazine is typically a colorless to pale yellow liquid at room temperature.[2] There are some discrepancies in the reported melting and boiling points in the literature, which may be due to variations in purity and measurement conditions.
Table 2: Physicochemical Properties of 2,5-Dichloropyrazine
| Property | Value | Source(s) |
| Molecular Weight | 148.98 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Melting Point | 0 °C to 18 °C | [2][3][4] |
| Boiling Point | 184.4 °C to 202 °C (at 760 mmHg) | [2][3] |
| Density | approx. 1.493 g/cm³ | [4] |
| Flash Point | 81.5 °C | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758), isopropyl acetate (B1210297), and ethyl acetate. Quantitative solubility data in common solvents is not readily available. | [5][6] |
Spectroscopic Properties
The spectroscopic data for 2,5-Dichloropyrazine is consistent with its symmetric chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Due to the symmetry of the molecule, the two protons are chemically equivalent and appear as a single sharp singlet in the aromatic region of the spectrum. A commercially available spectrum confirms this.[7]
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¹³C NMR: The spectrum is expected to show two signals, corresponding to the two equivalent chlorine-bearing carbons and the two equivalent proton-bearing carbons. The carbon atoms bonded to the electronegative chlorine atoms will appear further downfield.
Table 3: Predicted NMR Data for 2,5-Dichloropyrazine
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Notes |
| ¹H | ~8.5 ppm | Singlet (s) | The two equivalent aromatic protons. |
| ¹³C | ~145-155 ppm | Singlet | C2 and C5 (carbons bonded to chlorine). |
| ~130-140 ppm | Singlet | C3 and C6 (carbons bonded to hydrogen). |
Infrared (IR) Spectroscopy
The IR spectrum of 2,5-Dichloropyrazine would display characteristic absorptions for an aromatic heterocyclic compound.
Table 4: Characteristic IR Absorption Bands for 2,5-Dichloropyrazine
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050-3150 | Aromatic C-H stretch | Medium |
| 1400-1600 | Aromatic C=N and C=C stretching | Medium to Strong |
| 1000-1200 | Aromatic C-H in-plane bending | Medium |
| 600-800 | C-Cl stretch | Strong |
Mass Spectrometry (MS)
Under electron impact (EI) mass spectrometry, 2,5-Dichloropyrazine will exhibit a distinct molecular ion peak. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for fragments containing two chlorine atoms.
Table 5: Mass Spectrometry Data for 2,5-Dichloropyrazine
| m/z | Ion | Notes |
| 148, 150, 152 | [C₄H₂Cl₂N₂]⁺ | Molecular ion (M⁺) cluster, showing the characteristic isotopic pattern for two chlorine atoms. |
| 120, 122 | [C₄H₂ClN₂]⁺ | Fragment from the loss of a chlorine radical. |
| 85 | [C₃H₂N₂]⁺ | A major fragment, likely from the loss of both chlorine atoms and a carbon atom. This is reported as a top peak.[1] |
Reactivity and Role in Drug Development
The chemical reactivity of 2,5-Dichloropyrazine is dominated by the two chlorine atoms, which make the pyrazine ring susceptible to nucleophilic aromatic substitution reactions. This reactivity makes it a valuable and versatile building block in organic synthesis.[2] It is widely used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[2]
Application in the Synthesis of SHP2 Inhibitors
A significant application of pyrazine-based compounds in modern drug development is in the creation of allosteric inhibitors for the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2).[3][8] SHP2 is a key signaling protein that is involved in the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which regulate cell growth, differentiation, and survival.[8] Gain-of-function mutations or overexpression of SHP2 are associated with various cancers, making it an important therapeutic target.[5]
2,5-Dichloropyrazine and its derivatives serve as core scaffolds for the synthesis of these potent and selective SHP2 inhibitors.[3][8] The pyrazine core can be functionalized through sequential nucleophilic substitution reactions to build the complex molecular architecture required for binding to the allosteric site of the SHP2 protein.[8]
Signaling Pathway Involvement: The SHP2 Pathway
The diagram below illustrates a simplified representation of the RAS/MAPK signaling pathway, highlighting the role of SHP2. Growth factor binding to a receptor tyrosine kinase (RTK) leads to its autophosphorylation, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to this complex and dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream MAPK cascade, promoting cell proliferation. Allosteric inhibitors, synthesized from precursors like 2,5-Dichloropyrazine, bind to a pocket on SHP2, stabilizing it in an inactive conformation and thereby blocking downstream signaling.
Figure 1: Simplified SHP2 signaling pathway.
The following diagram illustrates the general synthetic logic for creating a SHP2 inhibitor, starting from 2,5-Dichloropyrazine.
Figure 2: Synthetic approach to SHP2 inhibitors.
Experimental Protocols
Synthesis of 2,5-Dichloropyrazine from 5-Chloropyrazin-2-amine
This protocol is based on a diazotization reaction.[5][6][8]
Materials and Reagents:
-
5-Chloropyrazin-2-amine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Deionized Water
-
50% Sodium Hydroxide (B78521) (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel (100-200 mesh)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloropyrazin-2-amine (1 g, 7.751 mmol) in concentrated hydrochloric acid (10 mL). Cool the stirred solution to -10 °C using an ice-salt bath.
-
Diazotization: Slowly add an aqueous solution of sodium nitrite (1.1 g, 15.89 mmol in water) to the reaction mixture at -10 °C over a period of 1 hour.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully neutralize the mixture with a 50% sodium hydroxide solution until the pH is basic.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane solution containing 2% ethyl acetate as the eluent to afford 2,5-dichloropyrazine as a colorless oil.
The following diagram provides a visual workflow for this synthesis.
Figure 3: Workflow for the synthesis of 2,5-Dichloropyrazine.
Safety and Handling
2,5-Dichloropyrazine is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) before handling this compound. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[4]
References
- 1. 2,5-Dichloropyrazine | C4H2Cl2N2 | CID 336224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of 1H-pyrazolo[3,4- b]pyrazine derivatives as selective allosteric inhibitor of protein tyrosine phosphatase SHP2 for the treatment of KRASG12C-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]
- 7. 2,5-Dichloropyrazine(19745-07-4) 1H NMR spectrum [chemicalbook.com]
- 8. Discovery of a Novel Series of Imidazopyrazine Derivatives as Potent SHP2 Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]



